

# In Vivo Efficacy of ADCs Derived from BAY 1135626: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | BAY 1135626 |           |
| Cat. No.:            | B15603177   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of antibody-drug conjugates (ADCs) derived from the human C4.4A (LYPD3)-targeting monoclonal antibody, **BAY 1135626**. The primary focus is on the preclinical data for the resultant ADC, BAY 1129980 (Lupartumab Amadotin), a promising therapeutic candidate for non-small cell lung cancer (NSCLC) and other C4.4A-expressing solid tumors.

### **Core Components and Mechanism of Action**

BAY 1129980 is an antibody-drug conjugate comprising three key components:

- Monoclonal Antibody: A fully human IgG1 antibody derived from BAY 1135626 that
  specifically targets C4.4A (LYPD3), a glycosylphosphatidylinositol (GPI)-anchored cell
  surface protein overexpressed in various cancers, including a high prevalence in the
  squamous cell carcinoma subtype of NSCLC.[1][2] Normal tissue expression of C4.4A is
  limited, making it an attractive target for cancer therapy.[2]
- Payload: A highly potent derivative of the microtubule-disrupting agent, auristatin. This
  cytotoxic drug is designed to induce cell death upon delivery to the target cancer cells.
- Linker: A non-cleavable alkyl hydrazide linker that connects the antibody to the auristatin payload. This stable linker ensures that the cytotoxic payload remains attached to the antibody until the ADC is internalized and degraded within the target cell.[1][2]



The mechanism of action for BAY 1129980 follows a targeted delivery approach, as illustrated in the signaling pathway below.

## Mechanism of Action of BAY 1129980 Extracellular Space . Binding 2. Internalization Cancer Cell Receptor-Mediated Endocytosis Endosome Lysosome 3. Trafficking Proteolytic Degradation 4. Payload Releas Active Auristatin Metabolites 5. Cytotoxicity



Click to download full resolution via product page

Mechanism of action of the BAY 1129980 ADC.

Upon intravenous administration, BAY 1129980 binds to the C4.4A receptor on the surface of tumor cells. This is followed by internalization of the ADC-receptor complex.[2] Once inside the cell, the complex is trafficked to the lysosome, where the antibody is degraded, releasing the active auristatin metabolites. These metabolites then disrupt the microtubule network within the cell, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).

#### In Vivo Efficacy Data

The in vivo anti-tumor activity of BAY 1129980 has been evaluated in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of non-small cell lung cancer. The following tables summarize the key findings from these preclinical studies.

#### **Cell Line-Derived Xenograft Models**



| Model                      | Treatment                | Dose (mg/kg)                                   | Schedule                                                            | Outcome                                                         |
|----------------------------|--------------------------|------------------------------------------------|---------------------------------------------------------------------|-----------------------------------------------------------------|
| NCI-H292<br>(NSCLC)        | BAY 1129980              | 1.9                                            | Q4D x 3                                                             | Minimum Effective Dose, dose-dependent tumor growth halt.[2][3] |
| BAY 1129980                | 7.5                      | Q4D x 3                                        | Superior efficacy<br>compared to<br>cisplatin and<br>paclitaxel.[2] |                                                                 |
| BAY 1129980 +<br>Cisplatin | 7.5 (ADC) + 2.5<br>(Cis) | Q4D x 3 (ADC) +<br>Days 8, 11, 14,<br>20 (Cis) | Additive anti-<br>tumor efficacy.[2]                                | _                                                               |
| Control ADC                | 15                       | Q4D x 3                                        | No tumor growth inhibition.[2]                                      | _                                                               |
| NCI-H322<br>(NSCLC)        | BAY 1129980              | 7.5                                            | Q4D x 3                                                             | Significant tumor growth inhibition.                            |
| Control ADC                | 15                       | Q4D x 3                                        | No tumor growth inhibition.[2]                                      |                                                                 |

## Patient-Derived Xenograft (PDX) Models



| Model                      | C4.4A<br>Expression      | Treatment                            | Dose<br>(mg/kg)                   | Schedule | Outcome                                    |
|----------------------------|--------------------------|--------------------------------------|-----------------------------------|----------|--------------------------------------------|
| Lu7064                     | High                     | BAY 1129980                          | 7.5                               | Q4D x 3  | Tumor regression.                          |
| Lu7126                     | High                     | BAY 1129980                          | 7.5                               | Q4D x 3  | Tumor growth inhibition.                   |
| Lu7433                     | Moderate                 | BAY 1129980                          | 7.5                               | Q4D x 3  | Tumor growth inhibition.                   |
| Lu7466                     | High                     | BAY 1129980                          | 7.5                               | Q4D x 3  | Significant<br>tumor growth<br>inhibition. |
| BAY 1129980<br>+ Docetaxel | 7.5 (ADC) +<br>15 (Doce) | Q4D x 3<br>(ADC) + Q7D<br>x 3 (Doce) | Enhanced tumor growth inhibition. |          |                                            |

Note: The in vivo efficacy of BAY 1129980 was found to correlate with the expression level of C4.4A, with higher expression leading to a more robust anti-tumor response.[4]

### **Experimental Protocols**

The following section details the methodologies employed in the key in vivo efficacy studies of BAY 1129980.

#### **Animal Models**

- Species: Female athymic nude mice were used for the cell line-derived xenograft studies.
- Cell Line-Derived Xenografts (CDX): Human non-small cell lung cancer cell lines, NCI-H292 and NCI-H322, were used. Cells were cultured under standard conditions and harvested during the exponential growth phase for implantation.
- Patient-Derived Xenografts (PDX): Tumor fragments from NSCLC patients were implanted subcutaneously into immunocompromised mice to establish the PDX models (Lu7064, Lu7126, Lu7433, and Lu7466). These models were maintained by serial passaging in mice.



#### **Tumor Implantation**

For CDX models, a suspension of cancer cells was injected subcutaneously into the flank of the mice. For PDX models, small fragments of the patient's tumor were implanted subcutaneously.

#### **Treatment Administration**

- BAY 1129980 and Control ADC: Administered intravenously (i.v.).
- Cisplatin and Vinorelbine: Administered intraperitoneally (i.p.).
- Paclitaxel, Docetaxel, and Carboplatin: Administered intravenously (i.v.).
- Dosing Schedule: A common schedule for BAY 1129980 was every fourth day for a total of three doses (Q4D x 3).[2] Schedules for comparator and combination drugs varied by study.
   [2][3]

#### **Efficacy Evaluation**

- Tumor Volume Measurement: Tumor dimensions (length and width) were measured regularly using calipers. Tumor volume was calculated using the formula: (length × width²) / 2.
- Primary Endpoint: The primary measure of efficacy was tumor growth inhibition. In some studies, treatment response was also categorized based on RECIST criteria (Progressive Disease, Stable Disease, Partial Response, Complete Response).[2]
- Body Weight: Animal body weight was monitored as an indicator of toxicity.

The general workflow for these in vivo efficacy studies is depicted in the following diagram.



## General Workflow for In Vivo Efficacy Studies Tumor Cell/Fragment Implantation Tumor Growth to Palpable Size Randomization into **Treatment Groups** Drug Administration (i.v. or i.p.) Repeated Cycles Tumor Volume & Body Weight Measurement Study Endpoint Data Analysis

Click to download full resolution via product page

A typical experimental workflow for ADC evaluation.



### C4.4A (LYPD3) Signaling Context

C4.4A is implicated in tumor progression, invasion, and metastasis.[2] Its overexpression has been correlated with a malignant phenotype and poor prognosis in several cancers.[2] While a complete signaling pathway is still under investigation, it is known to interact with components of the extracellular matrix. The binding of BAY 1129980 to C4.4A not only facilitates the delivery of the cytotoxic payload but may also interfere with the natural function of C4.4A in promoting cancer cell survival and migration.



Click to download full resolution via product page

C4.4A signaling and ADC intervention point.

#### Conclusion



The preclinical in vivo data for BAY 1129980, an ADC derived from the **BAY 1135626** antibody, demonstrate significant anti-tumor efficacy in various NSCLC models. The targeted delivery of a potent auristatin payload to C4.4A-expressing cancer cells results in dose-dependent tumor growth inhibition and, in some cases, tumor regression. The efficacy is correlated with the level of C4.4A expression, highlighting the specificity of this therapeutic approach. Further clinical investigation of BAY 1129980 is warranted based on these promising preclinical findings. A Phase I clinical trial (NCT02134197) for BAY 1129980 has been initiated.[2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Lung Cancer Xenograft Altogen Labs [altogenlabs.com]
- 4. adcreview.com [adcreview.com]
- To cite this document: BenchChem. [In Vivo Efficacy of ADCs Derived from BAY 1135626: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15603177#in-vivo-efficacy-of-adcs-derived-from-bay-1135626]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com